molecular formula C8H17N B1314077 N-propylcyclopentanamine CAS No. 39190-95-9

N-propylcyclopentanamine

Cat. No. B1314077
CAS RN: 39190-95-9
M. Wt: 127.23 g/mol
InChI Key: OPZNSPHUHIXVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylcyclopentanamine is a chemical compound with the empirical formula C8H18ClN . It is also known by other names such as N-Propyl-1-pentanamine .


Molecular Structure Analysis

The molecular structure of N-propylcyclopentanamine consists of a cyclopentane ring with a propyl group and an amine group attached . The molecular weight is 163.69 .


Chemical Reactions Analysis

While specific chemical reactions involving N-propylcyclopentanamine are not available, similar compounds often undergo reactions like nucleophilic substitution and elimination .


Physical And Chemical Properties Analysis

N-propylcyclopentanamine is a solid compound . Its empirical formula is C8H18ClN and it has a molecular weight of 163.69 .

Scientific Research Applications

“N-propylcyclopentanamine” is a type of N-containing heterocycle . While specific applications of “N-propylcyclopentanamine” are not readily available, N-containing heterocycles have a wide range of applications in medicinal and industrial fields . Here are some potential applications based on the general properties of N-containing heterocycles:

  • Medicinal Applications

    • N-containing heterocycles are often used in the development of pharmaceuticals . They can be optimized for specific medicinal applications due to their structural and functional diversity .
    • For example, cyclopentamine, a similar compound, acts as a releasing agent of the catecholamine neurotransmitters norepinephrine, epinephrine, and dopamine . Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
  • Industrial Applications

    • N-containing heterocycles can also have various industrial applications . The specific applications would depend on the properties of the specific N-containing heterocycle.
  • Chemical Synthesis

    • “N-propylcyclopentanamine” could potentially be used in chemical synthesis . For example, a similar compound, N-vinylimides, has been used in the preparation of cyclopropylamines via a redox-neutral photocatalysed reaction .
    • The specific methods of application or experimental procedures would depend on the specific reaction being carried out. In the case of the N-vinylimides example, a reductive radical–polar crossover process was proposed .
  • Research Applications

    • “N-propylcyclopentanamine” is available for purchase from chemical suppliers , suggesting it may be used in various research applications. These could include testing the compound’s properties or reactions, or using it as a starting material for the synthesis of other compounds.

Safety And Hazards

N-propylcyclopentanamine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

While specific future directions for N-propylcyclopentanamine are not available, research in the field of therapeutic peptides and controlled drug delivery systems suggest promising future directions for similar compounds .

properties

IUPAC Name

N-propylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-9-8-5-3-4-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNSPHUHIXVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500087
Record name N-Propylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylcyclopentanamine

CAS RN

39190-95-9
Record name N-Propylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylcyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylcyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-propylcyclopentanamine
Reactant of Route 3
Reactant of Route 3
N-propylcyclopentanamine
Reactant of Route 4
Reactant of Route 4
N-propylcyclopentanamine
Reactant of Route 5
Reactant of Route 5
N-propylcyclopentanamine
Reactant of Route 6
Reactant of Route 6
N-propylcyclopentanamine

Citations

For This Compound
2
Citations
J Gao, B Xu, R Yang, H Zhang - Forensic Science International, 2023 - Elsevier
Recreational designer drugs called new psychoactive substances (NPS) are emerging and pose enormous risks to public health. Detection of recently discovered or unreported NPS …
Number of citations: 1 www.sciencedirect.com
Y Yang, T Xie, X Tian, N Han, X Liu, H Chen, J Qi… - Molecules, 2020 - mdpi.com
Betulinic acid (BA) is a star member of the pentacyclic triterpenoid family, which exhibits great prospects for antitumor drug development. In an attempt to develop novel antitumor …
Number of citations: 15 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.